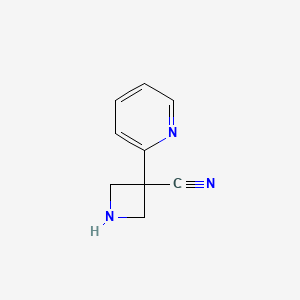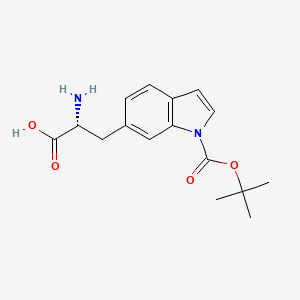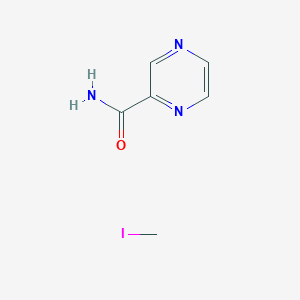![molecular formula C8H10BrNS B13322952 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine](/img/structure/B13322952.png)
2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine is a heterocyclic compound that contains a bromine atom, a sulfur atom, and a nitrogen atom within its structure. This compound is part of the thiophene family, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine typically involves the bromination of a precursor compound followed by cyclization. One common method involves the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism to obtain 2-bromo-3,3-difluoroallyl benzyl sulfide . This intermediate is then subjected to cyclization under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (OLEDs).
Organic Electronics: Its unique electronic properties make it a candidate for use in organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine: Another thiophene derivative with similar structural features.
tert-butyl 2-bromo-4,6,7,8-tetrahydro-5H-thieno[3,2-c]azepine-5-carboxylate: A related compound with a carboxylate group.
Uniqueness
2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine is unique due to its specific substitution pattern and the presence of a bromine atom, which can influence its reactivity and potential applications. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in multiple fields.
Properties
Molecular Formula |
C8H10BrNS |
|---|---|
Molecular Weight |
232.14 g/mol |
IUPAC Name |
2-bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine |
InChI |
InChI=1S/C8H10BrNS/c9-8-5-6-7(11-8)3-1-2-4-10-6/h5,10H,1-4H2 |
InChI Key |
LFEYYTVROGKFCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2=C(C1)SC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride](/img/structure/B13322875.png)
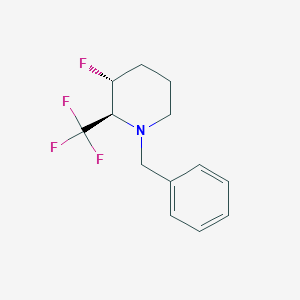
amine](/img/structure/B13322882.png)
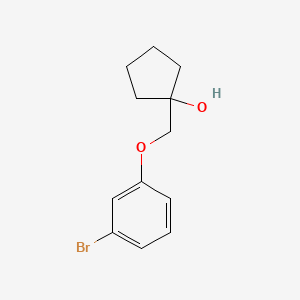
![Methyl 2-(2-aminobicyclo[2.2.1]heptan-2-YL)acetate](/img/structure/B13322890.png)

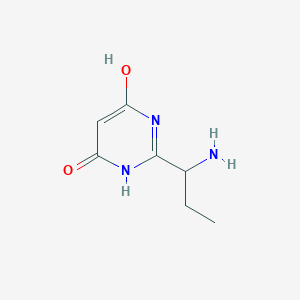
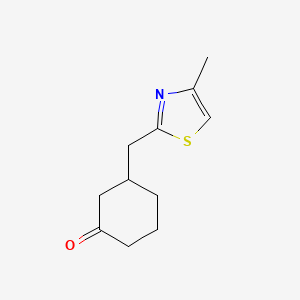
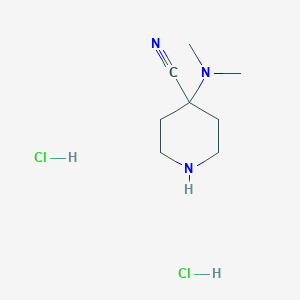
![(S)-3-Azaspiro[5.5]undecan-8-amine dihydrochloride](/img/structure/B13322911.png)
